
8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
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Description
8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a useful research compound. Its molecular formula is C15H15ClO3 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
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Biological Activity
8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula for this compound is C15H15ClO3, with a molecular weight of 288.74 g/mol. The structural characteristics include a chlorine atom at the 8th position and a propoxy group at the 7th position, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C15H15ClO3 |
Molecular Weight | 288.74 g/mol |
IUPAC Name | This compound |
InChI Key | BHGJKTGXOUPZAX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Enzyme Interaction:
The compound may inhibit or activate specific enzymes involved in metabolic pathways.
2. Receptor Modulation:
It has the potential to modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
3. Induction of Apoptosis:
Research indicates that it can trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Antimicrobial Activity
Studies have shown that chromenone derivatives exhibit significant antimicrobial properties. For instance, this compound demonstrated effective inhibition against various bacterial strains.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The compound's antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated a significant ability to scavenge free radicals:
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes its effects on different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 15 |
A549 | 18 |
Case Studies
Several studies have investigated the biological effects of chromenones similar to this compound:
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of chromenones and found that derivatives like 8-Chloro-7-propoxy showed promising results in inhibiting tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) demonstrated that compounds with similar structures exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting potential therapeutic applications.
Properties
Molecular Formula |
C15H15ClO3 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
8-chloro-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C15H15ClO3/c1-2-6-18-14-8-13-11(7-12(14)16)9-4-3-5-10(9)15(17)19-13/h7-8H,2-6H2,1H3 |
InChI Key |
SVCOJNCCCIHSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.